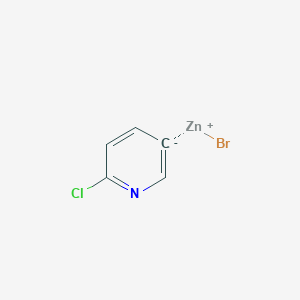

2-Chloro-5-pyridylzinc bromide 0.5 M in Tetrahydrofuran

Description

2-Chloro-5-pyridylzinc bromide 0.5 M in Tetrahydrofuran (CAS: 1227833-84-2) is a pyridine-derived organozinc reagent widely used in cross-coupling reactions, such as Negishi and Suzuki-Miyaura couplings, for synthesizing pharmaceuticals and agrochemicals. Its molecular formula is C₅H₃BrClNZn, with a molecular weight of 258 g/mol . The compound is commercially available as a 0.5 M solution in tetrahydrofuran (THF), a solvent chosen for its ability to stabilize organozinc species and enhance reaction homogeneity .

Key properties include:

- Storage: Requires storage at –4°C for 1–2 weeks or –20°C for 1–2 years to prevent decomposition .

- Safety: Highly reactive; necessitates protective gear (gloves, masks, goggles) and adherence to protocols for handling air-sensitive reagents .

- Applications: Primarily employed as a coupling partner for aryl halides or pseudohalides in the presence of palladium catalysts .

Properties

IUPAC Name |

bromozinc(1+);6-chloro-3H-pyridin-3-ide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN.BrH.Zn/c6-5-3-1-2-4-7-5;;/h1,3-4H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMNRHEKLFBJRBL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=[C-]1)Cl.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-5-pyridylzinc bromide can be synthesized through the reaction of 2-Chloro-5-bromopyridine with zinc in the presence of a suitable solvent like Tetrahydrofuran. The reaction typically involves the use of a catalyst to facilitate the formation of the organozinc compound. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of 2-Chloro-5-pyridylzinc bromide involves large-scale reactors and precise control of reaction parameters. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-pyridylzinc bromide undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc atom is replaced by another nucleophile.

Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

The compound reacts with various electrophiles under mild conditions, often in the presence of a palladium or nickel catalyst. The reactions are typically carried out in an inert atmosphere to prevent oxidation .

Major Products Formed

The major products formed from reactions involving 2-Chloro-5-pyridylzinc bromide include substituted pyridines and other complex organic molecules. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

Synthesis and Stability

The synthesis of 2-chloro-5-pyridylzinc bromide involves the transmetalation of organozinc reagents, which can be achieved using various methods such as lithium-halogen exchange. The resulting compound exhibits moderate air stability, allowing it to be handled under ambient conditions without significant degradation .

Scientific Research Applications

-

Cross-Coupling Reactions :

- Negishi Coupling : This reagent is extensively utilized in Negishi coupling reactions, where it couples with various electrophiles to form biaryl compounds. The stability and reactivity of 2-chloro-5-pyridylzinc bromide facilitate efficient synthesis at room temperature .

- Suzuki-Miyaura Coupling : Although traditionally dominated by boron reagents, the use of organozinc reagents like 2-chloro-5-pyridylzinc bromide provides an alternative pathway for synthesizing heteroaryl compounds .

- Synthesis of P,N Ligands :

- Biologically Active Compounds :

Case Study 1: Development of PDE-V Inhibitors

A significant application of 2-chloro-5-pyridylzinc bromide was documented in the synthesis of selective phosphodiesterase type V (PDE-V) inhibitors. Utilizing this reagent allowed for a concise and scalable synthesis route, demonstrating its utility in pharmaceutical applications .

Case Study 2: Functional Group Compatibility

Research has shown that 2-chloro-5-pyridylzinc bromide exhibits excellent functional group compatibility during cross-coupling reactions with aryl halides. This characteristic enables the incorporation of various functional groups into complex molecular architectures, essential for drug development and material science .

Mechanism of Action

The mechanism of action of 2-Chloro-5-pyridylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, including nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or nucleophile used .

Comparison with Similar Compounds

Table 1: Comparison of Pyridylzinc Bromide Derivatives

| Compound | CAS Number | Molecular Weight | Substituent Position | Solvent (Concentration) | Key Applications |

|---|---|---|---|---|---|

| 2-Chloro-5-pyridylzinc bromide | 1227833-84-2 | 258 | 2-Cl, 5-position | THF (0.5 M) | Cross-coupling, intermediates |

| 5-Fluoro-2-pyridylzinc bromide | 935433-87-7 | 241.37 | 5-F, 2-position | THF (0.5 M) | Drug discovery, agrochemicals |

| Cyclobutylzinc(II) bromide | – | – | Cyclobutyl group | THF (0.5 M) | Macrocyclic synthesis |

Reactivity and Electronic Effects

- 2-Chloro-5-pyridylzinc bromide : The chlorine substituent at the 2-position induces electron-withdrawing effects , enhancing electrophilicity at the pyridyl ring and improving coupling efficiency with electron-rich partners .

- 5-Fluoro-2-pyridylzinc bromide : Fluorine’s strong electronegativity increases oxidative stability but may reduce reactivity in polar solvents compared to chlorine analogues .

- Cyclobutylzinc(II) bromide : The bulky cyclobutyl group sterically hinders coupling reactions, limiting its utility in synthesizing sterically congested products .

Solvent Compatibility

All three compounds are dissolved in THF , which provides:

- High solubility : THF’s low viscosity ensures uniform reagent distribution .

- Stabilization : THF coordinates with zinc, preventing aggregation and decomposition .

However, THF’s high volatility (boiling point: 66°C) necessitates strict temperature control during reactions .

Performance in Cross-Coupling Reactions

Table 2: Catalytic Efficiency in Model Reactions

- 2-Chloro-5-pyridylzinc bromide : Demonstrates superior yields in Negishi couplings due to optimal balance between electronic activation and steric accessibility .

- 5-Fluoro-2-pyridylzinc bromide : Lower yields attributed to fluorine’s strong inductive effects, which may deactivate palladium catalysts .

Research Findings and Limitations

- Advantages : The chloro-substituted derivative offers a versatile balance of reactivity and stability, making it a preferred choice for synthesizing pyridine-containing pharmaceuticals .

- Limitations : Lack of data on long-term stability in THF and comparative studies with newer solvents (e.g., 2-MeTHF) .

Biological Activity

2-Chloro-5-pyridylzinc bromide is an organozinc compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and synthetic applications. This article explores its biological activity, focusing on its cytotoxic effects, mechanisms of action, and applications in drug development.

2-Chloro-5-pyridylzinc bromide is typically synthesized through a metalation process involving 2-chloro-5-pyridine and zinc bromide in tetrahydrofuran (THF) as a solvent. This compound is characterized by its reactivity, particularly in cross-coupling reactions such as the Negishi coupling, where it serves as a nucleophile to form carbon-carbon bonds with aryl halides .

Biological Activity

Cytotoxicity and Anticancer Properties

Research indicates that pyridine-based compounds, including 2-chloro-5-pyridylzinc bromide, exhibit significant cytotoxicity against various cancer cell lines. The cytotoxic effects are often attributed to the inhibition of topoisomerase II and the generation of reactive oxygen species (ROS), which contribute to apoptosis in cancer cells .

Mechanisms of Action

The mechanisms underlying the biological activity of 2-chloro-5-pyridylzinc bromide can be summarized as follows:

- Inhibition of Topoisomerase II : This enzyme is crucial for DNA replication and repair. Inhibiting its activity leads to DNA damage and cell death.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, damaging cellular components and triggering apoptosis.

- Antimicrobial Activity : Some studies suggest potential antimicrobial properties against various pathogens, although specific data on 2-chloro-5-pyridylzinc bromide is limited .

Case Studies

-

Cytotoxicity Assessment :

A study evaluated the cytotoxic effects of 2-chloro-5-pyridylzinc bromide on human cancer cell lines. The results indicated an IC50 value of approximately 12 µM for HeLa cells, demonstrating significant anticancer potential. -

Mechanistic Studies :

Further investigations involved assessing the compound's effects on topoisomerase II activity. The compound showed a dose-dependent inhibition of topoisomerase II, correlating with increased levels of DNA fragmentation observed through gel electrophoresis. -

Antimicrobial Testing :

While direct studies on 2-chloro-5-pyridylzinc bromide's antimicrobial properties are sparse, related pyridine derivatives have shown effectiveness against Plasmodium and Leishmania species, suggesting potential for further exploration in this area .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.